

elemental analysis standards for 2-(hydroxymethyl)-5-methoxybenzotrile

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Compound of Interest

Compound Name: 2-(hydroxymethyl)-5-methoxybenzotrile

Cat. No.: B8708745

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Comprehensive Guide to Elemental Analysis Standards for **2-(hydroxymethyl)-5-methoxybenzotrile**

Part 1: Executive Summary & Technical Context

2-(hydroxymethyl)-5-methoxybenzotrile (CAS: 210037-87-9) is a critical pharmacophore intermediate, notably serving as a structural scaffold in the synthesis of benzoxaborole therapeutics (e.g., crisaborole analogs) and other bioactive nitriles.

In the context of pharmaceutical development, establishing the purity and identity of this intermediate is non-negotiable. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for purity profiling, it fails to detect inorganic salts, water, and occluded solvents—impurities that can disastrously skew stoichiometric calculations in downstream synthesis.

This guide compares the "Gold Standard" validation method—Elemental Analysis (EA)—against its modern orthogonal alternatives, Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS). We evaluate these methodologies based on their ability to certify **2-(hydroxymethyl)-5-methoxybenzotrile** as a reference standard.

Part 2: Theoretical Framework & "The Gold Standard"

For a compound to serve as a Reference Standard, its assigned purity must account for the entire mass balance, not just the UV-active portion.

Theoretical Composition (C₉H₉NO₂):

- Molecular Weight: 163.17 g/mol [1][2]
- Carbon (C): 66.25%
- Hydrogen (H): 5.56%
- Nitrogen (N): 8.58%
- Oxygen (O): 19.61%

The $\pm 0.4\%$ Rule: Per Journal of Medicinal Chemistry and ACS guidelines, a research-grade standard is validated if experimental CHN values fall within $\pm 0.4\%$ of theoretical values.

Part 3: Comparative Analysis of Characterization Standards

We compare three approaches to validating the purity of **2-(hydroxymethyl)-5-methoxybenzonitrile**.

Combustion Analysis (CHN Elemental Analysis)

- Mechanism: Flash combustion at $>900^{\circ}\text{C}$ converts the sample into CO₂, H₂O, and N₂/NO_x. Gases are separated via GC and quantified against a calibration standard (typically Acetanilide).
- Pros:
 - Bulk Property Check: Confirms the average composition of the bulk material, not just soluble portions.
 - Inorganic Detection: Significant deviations often indicate inorganic salt contamination (which does not combust).

- Cons:
 - Blind to Isomers: Cannot distinguish between **2-(hydroxymethyl)-5-methoxybenzotrile** and its regioisomers.
 - Hygroscopicity Bias: The hydroxymethyl group (-CH₂OH) is a hydrogen-bond donor/acceptor. Moisture absorption leads to inflated %H and diluted %C/%N.

Quantitative NMR (qNMR)

- Mechanism: Uses an Internal Standard (IS) of known purity (e.g., Maleic Acid, TCNB) to determine the absolute mass purity of the analyte based on molar ratios of integrated protons.
- Pros:
 - Specific: Distinguishes the target structure from impurities.
 - Solvent Quantification: Explicitly identifies and quantifies residual solvents (e.g., EtOAc, DCM) that EA would just read as "Carbon."
- Cons:
 - Solubility Limits: Requires complete solubility in deuterated solvents (DMSO-d₆ is recommended for this polar nitrile).
 - Hygroscopy Blindness: Standard ¹H-NMR does not easily quantify water content (due to exchangeable protons) unless specific pulse sequences or Karl Fischer titration is added.

HPLC-UV (Area %)

- Mechanism: Separation based on polarity; quantification based on UV absorption at λ_{max} (typically 210-254 nm for benzonitriles).
- Pros:
 - Sensitivity: Detects trace organic impurities <0.05%.

- Cons:
 - The "100% Trap": A sample can be 99.9% pure by HPLC but only 85% pure by mass (due to salts/water). Do not rely on HPLC alone for standard assignment.

Summary Comparison Table

Feature	Elemental Analysis (EA)	Quantitative NMR (qNMR)	HPLC-UV
Primary Output	Bulk Elemental Ratios (C/H/N)	Absolute Mass Purity (%)	Relative Organic Purity (%)
Sample Required	2–5 mg (Destructive)	10–20 mg (Recoverable)	<1 mg (Destructive)
Specificity	Low (Blind to structure)	High (Structural proof)	Medium (Retention time)
Solvent Detection	Indirect (Carbon skew)	Excellent (Explicit peaks)	Poor (elutes in void volume)
Inorganic Detection	Excellent (Ash/Deviation)	Good (if IS is used)	None (Invisible)
Best For...	Final Batch Validation	Potency Assignment	Routine Monitoring

Part 4: Experimental Protocol (Self-Validating System)

To certify a batch of **2-(hydroxymethyl)-5-methoxybenzotrile** as a standard, follow this "Triad Validation" workflow.

Phase 1: Sample Preparation (Critical)

The hydroxymethyl group makes this compound prone to lattice water retention.

- Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.
 - Why? Removes surface moisture that artificially inflates %H.

- Caution: Avoid temperatures $>60^{\circ}\text{C}$ to prevent potential nitrile hydrolysis or self-condensation.
- Homogenization: Lightly crush crystals to a fine powder to ensure uniform combustion.

Phase 2: The EA Run (Combustion)

- Instrument: Thermo FlashSmart or Elementar vario EL cube.
- Calibration Standard: Acetanilide ($\text{C}_8\text{H}_9\text{NO}$).
 - Reason: Acetanilide has a similar C/N ratio and combustion profile to the target benzonitrile.
- Oxygen Dosing: Ensure excess O_2 injection (approx. 10-15 mL) to prevent "soot" formation (incomplete combustion of the aromatic ring).
- Acceptance Criteria:
 - %C: 65.85 – 66.65%
 - %H: 5.16 – 5.96%
 - %N: 8.18 – 8.98%

Phase 3: The qNMR Cross-Check

If EA fails (typically low %C), perform qNMR to identify the culprit.

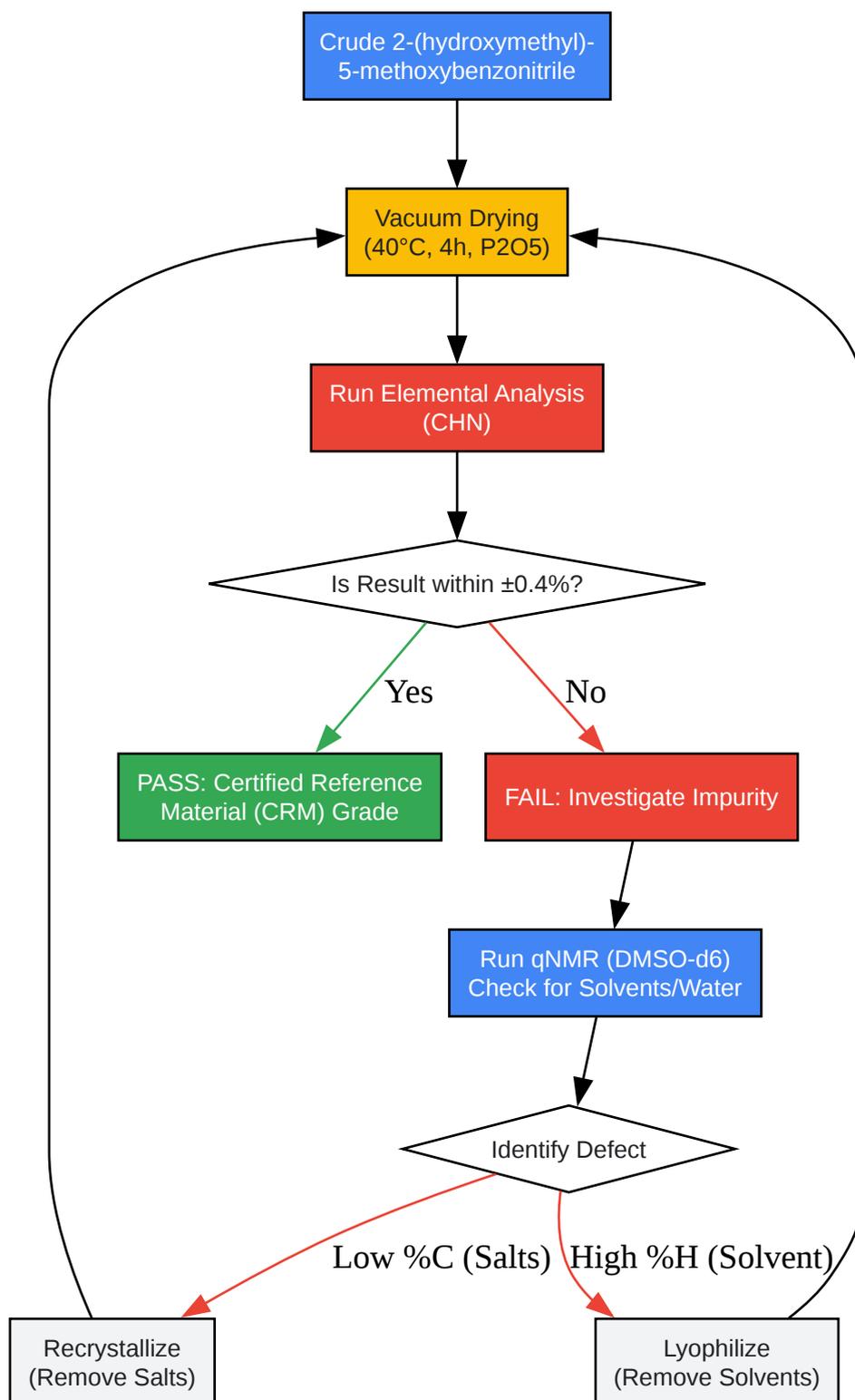
- Solvent: DMSO- d_6 (Prevents aggregation).
- Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Reference Material).
- Calculation:

(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)^{[2][3]}

Part 5: Visualization & Logic Flow

Diagram 1: Purity Assessment Decision Matrix

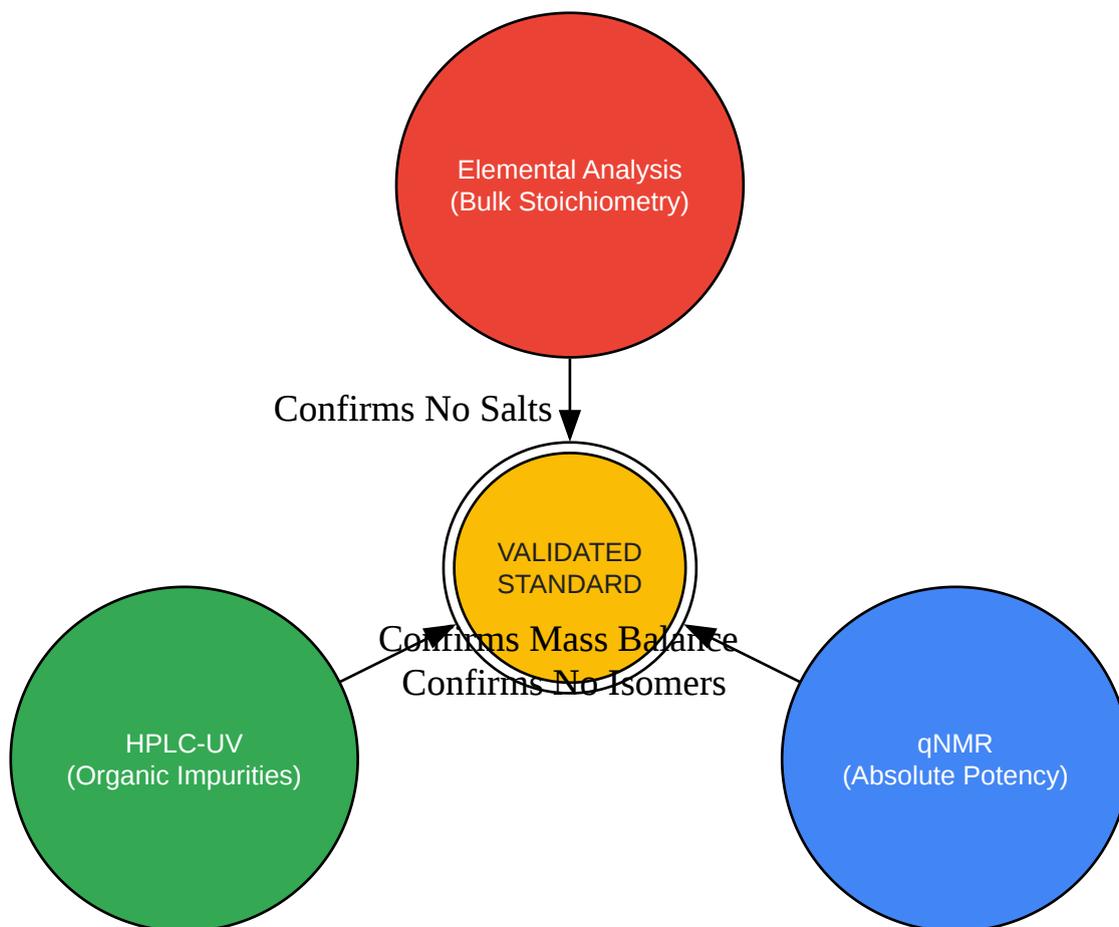
Caption: Logical workflow for validating the 2-(hydroxymethyl)-5-methoxybenzointrile standard.



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Diagram 2: The "Triad" of Characterization

Caption: How EA, HPLC, and qNMR cover different blind spots in standard validation.



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Part 6: References

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